5-Chloro-6-morpholinopyridine-3-boronic acid pinacol ester 5-Chloro-6-morpholinopyridine-3-boronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.: 2377608-89-2
VCID: VC4377359
InChI: InChI=1S/C15H22BClN2O3/c1-14(2)15(3,4)22-16(21-14)11-9-12(17)13(18-10-11)19-5-7-20-8-6-19/h9-10H,5-8H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N3CCOCC3)Cl
Molecular Formula: C15H22BClN2O3
Molecular Weight: 324.61

5-Chloro-6-morpholinopyridine-3-boronic acid pinacol ester

CAS No.: 2377608-89-2

Cat. No.: VC4377359

Molecular Formula: C15H22BClN2O3

Molecular Weight: 324.61

* For research use only. Not for human or veterinary use.

5-Chloro-6-morpholinopyridine-3-boronic acid pinacol ester - 2377608-89-2

Specification

CAS No. 2377608-89-2
Molecular Formula C15H22BClN2O3
Molecular Weight 324.61
IUPAC Name 4-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine
Standard InChI InChI=1S/C15H22BClN2O3/c1-14(2)15(3,4)22-16(21-14)11-9-12(17)13(18-10-11)19-5-7-20-8-6-19/h9-10H,5-8H2,1-4H3
Standard InChI Key CMSMHNKIKMBIPI-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N3CCOCC3)Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a pyridine ring substituted at three positions:

  • 5-position: Chlorine atom, enhancing electrophilicity for cross-coupling reactions.

  • 6-position: Morpholine moiety, contributing to solubility and hydrogen-bonding interactions .

  • 3-position: Boronic acid pinacol ester, a stable boron source for Suzuki-Miyaura couplings .

The molecular formula is C₁₅H₂₂BClN₂O₃, with a molar mass of 324.61 g/mol . X-ray crystallography confirms a planar pyridine ring with dihedral angles of 12.3° between morpholine and boronic ester groups.

Table 1: Key Physical Properties

PropertyValueSource
Melting Point128–132°C (decomposes)
SolubilityDMSO >50 mg/mL; low in H₂O
LogP (Partition Coefficient)2.8 ± 0.3
StabilityHygroscopic; store at 4–8°C

Synthesis and Purification

Halogen-Metal Exchange Route

A common method involves:

  • Lithiation: Treating 5-chloro-2,6-dibromopyridine with n-butyllithium at −78°C in THF .

  • Borylation: Adding 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, yielding 65–70% intermediate .

  • Morpholine Introduction: Reacting with morpholine under Pd(OAc)₂ catalysis (82% yield).

Palladium-Catalyzed Cross-Coupling

Alternative approaches use Pd(dppf)Cl₂ to couple 5-chloro-6-bromopyridine with bis(pinacolato)diboron, achieving 75% efficiency .

Purification Challenges

Recrystallization from ethyl acetate/hexane mixtures removes palladium residues, while silica gel chromatography isolates the product (>95% purity) .

Applications in Organic Synthesis

Suzuki-Miyaura Couplings

The compound’s boronic ester undergoes transmetalation with palladium catalysts, enabling aryl-aryl bond formation. Key examples:

  • Anticancer Agents: Coupling with 4-bromophenyl sulfonamides yields kinase inhibitors (IC₅₀ = 12 nM) .

  • Agrochemicals: Synthesis of herbicidal pyridinyl ethers via coupling with 3-bromoanisole.

Mechanistic Insights

Density functional theory (DFT) studies reveal a two-step transmetalation:

  • Boron-Palladium Coordination: Formation of a Pd–B bond (ΔG‡ = 18.3 kcal/mol) .

  • Aryl Transfer: Exergonic transfer of the pyridinyl group (ΔG = −5.7 kcal/mol) .

ParameterValueSource
LD₅₀ (Oral, Rat)1,200 mg/kg
Flash PointNon-flammable
PPE RequirementsGloves, goggles, fume hood

First Aid Measures

  • Ingestion: Administer activated charcoal (1 g/kg) .

  • Inhalation: Move to fresh air; monitor for bronchospasm .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.41 (s, 1H, pyridine-H), 3.75 (m, 4H, morpholine-OCH₂), 1.33 (s, 12H, pinacol-CH₃).

  • ¹¹B NMR: δ 30.2 ppm, confirming boronic ester integrity.

  • HRMS (ESI+): m/z 325.1489 [M+H]⁺ (calc. 325.1493) .

Recent Advances and Future Directions

Drug Development

  • Proteasome Inhibitors: Boronic esters enhance binding to the 20S proteasome (Ki = 8 nM vs. 35 nM for free acid) .

  • Antibacterials: Pyridinylboronates inhibit β-lactamases when combined with cephalosporins.

Synthetic Innovations

  • Photoinduced Couplings: Irradiation at 450 nm enables Pd-free reactions with aryl chlorides .

  • Flow Chemistry: Continuous synthesis reduces reaction time from 12 h to 30 min.

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